2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile
Overview
Description
The compound "2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile" is a chemical structure that is not directly mentioned in the provided papers. However, it appears to be related to the class of compounds discussed in paper , which describes a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives. These compounds have been synthesized and evaluated for their affinity towards sigma receptors, which are a class of proteins involved in the modulation of several neurotransmitters.
Synthesis Analysis
The synthesis of related compounds, such as those in paper , involves the preparation of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives. The process typically includes the formation of a benzylpiperidin moiety, which is then attached to a phenylacetamide group. The specific details of the synthesis are not provided, but it is likely that similar synthetic routes could be applied to the synthesis of "2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile."
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile" can be analyzed using techniques such as single-crystal X-ray diffraction, as seen in paper . This method provides detailed information about the geometry and conformation of the molecule. Additionally, density functional theory (DFT) calculations, as mentioned in papers and , can be used to optimize the geometry and predict various molecular properties.
Chemical Reactions Analysis
The chemical reactions involving compounds with benzylpiperidin and phenyl groups are not explicitly detailed in the provided papers. However, paper discusses the reaction of 1,3-diphenylpropenone with malononitrile in base, which could be relevant to the synthesis of nitrile-containing compounds like "2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from the studies in papers and . For example, the liquid crystalline behavior of benzonitrile derivatives is investigated in paper , which could provide insights into the mesomorphic properties of "2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile." The electrochemical properties, such as band gaps and energy levels, are also discussed in paper , which could be relevant for understanding the electronic properties of the compound .
properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3/c24-15-7-14-23(19-25,21-10-5-2-6-11-21)22-12-16-26(17-13-22)18-20-8-3-1-4-9-20/h1-6,8-11,22H,7,12-14,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAREKOTPJQVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(CCC#N)(C#N)C2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004034 | |
Record name | 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |
CAS RN |
83898-32-2 | |
Record name | 2-Phenyl-2-[1-(phenylmethyl)-4-piperidinyl]pentanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83898-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Benzyl-4-piperidyl)-2-phenylglutaronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Benzylpiperidin-4-yl)-2-phenylpentanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1-benzyl-4-piperidyl]-2-phenylglutaronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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